molecular formula C10H16O B8801883 d-Camphor

d-Camphor

Cat. No.: B8801883
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-XVKPBYJWSA-N
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Description

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure;  14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992)
(1R)-Camphor is a natural product found in Cinnamomum camphora, Chrysanthemum indicum, and other organisms with data available.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m0/s1

InChI Key

DSSYKIVIOFKYAU-XVKPBYJWSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C1(C)C)CC2=O

SMILES

CC1(C2CCC1(C(=O)C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C

boiling_point

399 °F at 760 mmHg (sublimes) (NTP, 1992)

density

0.992 at 77 °F (NTP, 1992)

flash_point

150 °F (NTP, 1992)

melting_point

353.5 °F (NTP, 1992)

physical_description

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure;  14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992)
Colorless to white solid with a strong fragrant odor;  [CAMEO] White powder;  [Sigma-Aldrich MSDS]

solubility

1 g/800 mL at 77 °F (NTP, 1992)

vapor_density

5.24 (NTP, 1992) (Relative to Air)

vapor_pressure

1 mmHg at 106.7 °F (NTP, 1992)
0.18 [mmHg]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
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d-camphor
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50 g
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400 mL
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17.5 g
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70 g
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100 mL
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100 mL
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Yield
49%

Synthesis routes and methods III

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
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600 g
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1.5 L
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96%

Synthesis routes and methods IV

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
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45.5 g
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colourless oil
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220 g
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100 mL
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113 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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